molecular formula C23H20N4O7 B11551259 2-(2,6-Dimethylphenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide

2-(2,6-Dimethylphenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11551259
M. Wt: 464.4 g/mol
InChI Key: JJJDIQQERBBATD-ZMOGYAJESA-N
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Description

2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both dimethylphenoxy and dinitrophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-(2,4-dinitrophenoxy)benzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste. Solvent recovery and recycling are also crucial aspects of industrial production to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to altered cellular processes. The dinitrophenoxy group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is unique due to its combination of dimethylphenoxy and dinitrophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H20N4O7

Molecular Weight

464.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H20N4O7/c1-15-5-3-6-16(2)23(15)33-14-22(28)25-24-13-17-7-4-8-19(11-17)34-21-10-9-18(26(29)30)12-20(21)27(31)32/h3-13H,14H2,1-2H3,(H,25,28)/b24-13+

InChI Key

JJJDIQQERBBATD-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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